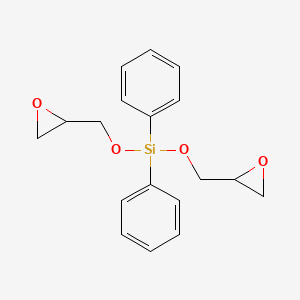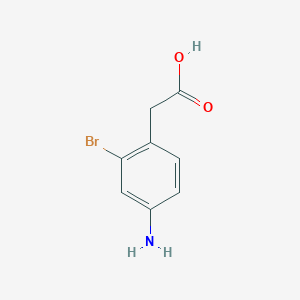![molecular formula C5H12O4S2 B3277993 Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- CAS No. 669721-07-7](/img/structure/B3277993.png)
Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
Vue d'ensemble
Description
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- is a chemical compound with the molecular formula C5H12O6S2 It is characterized by the presence of two sulfinyl groups connected by a methylene bridge, with each sulfinyl group attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- typically involves the reaction of methylene bis(sulfinyl chloride) with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the ethanol moieties can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted ethanol derivatives.
Applications De Recherche Scientifique
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study sulfinyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- involves its interaction with molecular targets through its sulfinyl groups. These groups can form reversible covalent bonds with nucleophiles, such as thiols and amines, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The methylene bridge provides structural stability and influences the spatial arrangement of the sulfinyl groups, affecting their reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- can be compared with other similar compounds, such as:
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis-: This compound has sulfonyl groups instead of sulfinyl groups, resulting in different chemical reactivity and biological properties.
Ethanol, 2,2’-[methylenebis(thio)]bis-: This compound contains sulfide groups, which have different redox properties compared to sulfinyl groups.
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- diacetate: This derivative has acetylated hydroxyl groups, affecting its solubility and reactivity.
The uniqueness of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- lies in its specific combination of sulfinyl groups and ethanol moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S2/c6-1-3-10(8)5-11(9)4-2-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZLZXSQKYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CS(=O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40789660 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669721-07-7 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B3277934.png)
![[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile](/img/structure/B3277936.png)

![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)



![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)



